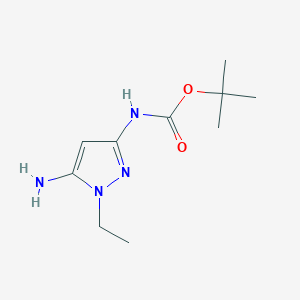

tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate

Description

tert-Butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate is a pyrazole-based carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 3-position, an ethyl substituent at the 1-position, and an amino group at the 5-position of the pyrazole ring. This compound serves as a key intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis, due to its amino group’s nucleophilicity and the Boc group’s stability under diverse reaction conditions .

Properties

Molecular Formula |

C10H18N4O2 |

|---|---|

Molecular Weight |

226.28 g/mol |

IUPAC Name |

tert-butyl N-(5-amino-1-ethylpyrazol-3-yl)carbamate |

InChI |

InChI=1S/C10H18N4O2/c1-5-14-7(11)6-8(13-14)12-9(15)16-10(2,3)4/h6H,5,11H2,1-4H3,(H,12,13,15) |

InChI Key |

SENBZOYIGFCDCA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)NC(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of 5-amino-1-ethyl-1H-pyrazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as bismuth(III) chloride. The reaction is carried out under solvent-free conditions at room temperature, yielding the desired product with excellent efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically monitored using techniques such as mass spectrometry, NMR, and FT-IR spectroscopy to confirm the structure and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted carbamates, depending on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the specific functional groups present. The tert-butyl group provides steric hindrance, while the amino group can form hydrogen bonds or electrostatic interactions with the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular properties, and synthesis yields of tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate and analogous compounds:

Physicochemical Properties

- Lipophilicity : The ethyl group in the target compound balances lipophilicity better than bulky substituents (e.g., butyl in ) or polar groups (e.g., hydroxyl in ).

- Melting Points : Hydroxy-substituted derivatives () exhibit higher melting points (107–191°C) due to hydrogen bonding, whereas nitro-containing analogs () may have lower solubility.

Biological Activity

tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₈N₄O₂, with a molecular weight of approximately 226.28 g/mol. The compound features a tert-butyl group and a pyrazole ring, which are critical for its biological interactions.

Research indicates that this compound may exhibit biological activity through the following mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease processes, particularly those related to cancer.

- Receptor Binding : Its structure allows it to interact with various receptors, potentially modulating signaling pathways critical for cell growth and survival.

Therapeutic Potential

Preliminary studies suggest that compounds with similar structures possess anti-cancer properties by targeting mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer. The interaction studies have highlighted its binding affinity to kinases involved in cell signaling pathways, which may lead to tumor growth inhibition and immune response modulation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | Chemical Structure | Similarity Index |

|---|---|---|

| tert-butyl N-(benzyloxy)carbamate | C₁₀H₁₃N₃O₂ | 0.85 |

| tert-butyl N-(2-bromoethyl)carbamate | C₁₀H₁₃BrN₂O₂ | 0.82 |

| tert-butyl (4-amino-1-methyl-1H-pyrazole) | C₉H₁₄N₄O₂ | 0.90 |

| tert-butyl (4-(4-bromo-1H-pyrazol)) | C₁₀H₁₄BrN₃O₂ | 0.78 |

This comparative analysis underscores the unique functional groups present in this compound that contribute to its distinct biological activities compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of similar pyrazole derivatives:

- Anti-inflammatory Activity : A series of substituted pyrazole derivatives were evaluated for their COX inhibition properties, showing promising anti-inflammatory effects. Some derivatives exhibited selectivity indices significantly higher than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

- Cancer Research : Research has indicated that certain pyrazole derivatives can effectively inhibit tumor growth in vitro and in vivo models by targeting specific oncogenic pathways .

- Safety Profile : Histopathological studies have shown minimal degenerative changes in vital organs such as the stomach, liver, and kidneys after administration of pyrazole derivatives, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.